3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl ring, an acetyloxymethyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with a nucleophile.
Acetylation: The acetyloxymethyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid involves its interaction with molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic Acid: This compound shares the chloro-fluorophenyl group but lacks the isoxazole ring and acetyloxymethyl group.
Benzofuran Derivatives: These compounds feature a benzofuran ring and may have similar biological activities but differ in their structural framework.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the isoxazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5-(acetyloxymethyl)-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO5/c1-6(17)20-5-9-11(13(18)19)12(16-21-9)10-7(14)3-2-4-8(10)15/h2-4H,5H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRCFWVPKWOKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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